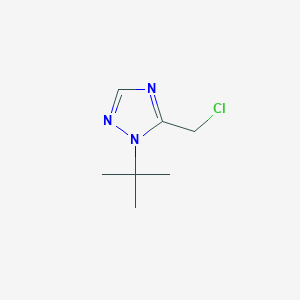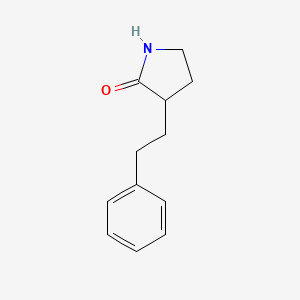
3-Phenethylpyrrolidin-2-one
概要
説明
3-Phenethylpyrrolidin-2-one is a compound with the CAS Number: 1566530-79-7 . It is also known as Phenylpiracetam or Carphedon, and is classified as a nootropic drug that improves cognitive function without causing significant side effects.
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for 3-Phenethylpyrrolidin-2-one is 1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) and the InChI key is CSWKEJRXBCOELI-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
3-Phenethylpyrrolidin-2-one has a molecular weight of 189.26 g/mol . It is a powder at room temperature .科学的研究の応用
Drug Discovery
The pyrrolidine ring, which is a part of the 3-Phenethylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Bioactive Compounds
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It plays a significant role in the development of novel methods of synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Antimicrobial Activity
1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives, which include 3-Phenethylpyrrolidin-2-one, exhibit diverse biological activities such as antimicrobial effects .
Anticancer Activity
Pyrrolone and pyrrolidinone derivatives have been found to exhibit anticancer activity . This makes 3-Phenethylpyrrolidin-2-one a potential candidate for further research in cancer treatment.
Anti-inflammatory Activity
Pyrrolone derivatives, including 3-Phenethylpyrrolidin-2-one, have shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Activity
Research has indicated that pyrrolone derivatives can exhibit antidepressant activity . This opens up possibilities for the use of 3-Phenethylpyrrolidin-2-one in the development of new antidepressant drugs.
Green Chemistry
The synthesis of pyrrolidin-2-ones, including 3-Phenethylpyrrolidin-2-one, can be achieved through a green and efficient reaction route via photoinduced organocatalyzed three-component cyclization . This supports the new era of green chemistry.
Industrial Applications
Given the wide spectrum of biological activities of pyrrolones and pyrrolidinone derivatives, these compounds, including 3-Phenethylpyrrolidin-2-one, can be used for the future development of novel compounds active against different infections and diseases . This suggests potential industrial applications in the pharmaceutical industry.
作用機序
Target of Action
Pyrrolidin-2-one, a core structure in 3-phenethylpyrrolidin-2-one, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This suggests that the compound may have an impact on metabolic pathways related to these substances.
Result of Action
Pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWKEJRXBCOELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



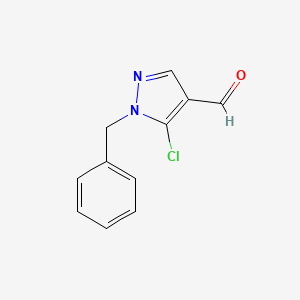

![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)


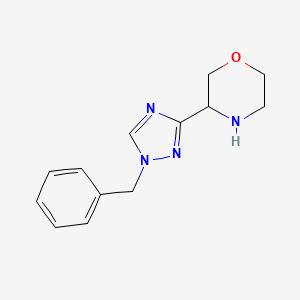
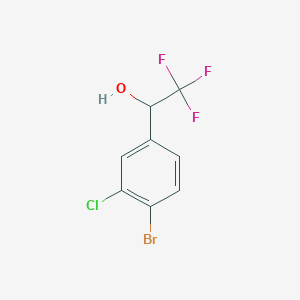
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)
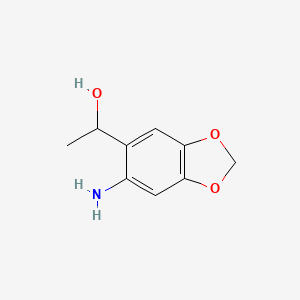
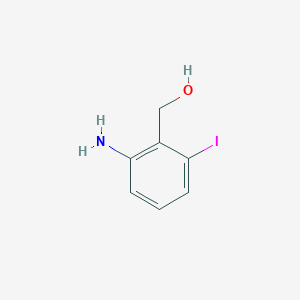
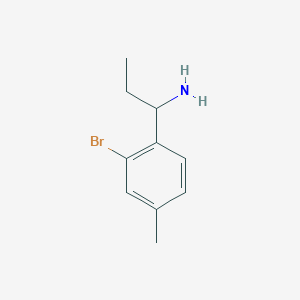
amine](/img/structure/B1381444.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)
